molecular formula C16H14N4O B5601950 2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Cat. No.: B5601950
M. Wt: 278.31 g/mol
InChI Key: XNWKRXSLZLXYER-WOJGMQOQSA-N
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Description

2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is 278.11676108 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

The compound has been studied for its potential application in treating tuberculosis. Velezheva et al. (2016) synthesized a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei, showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, including INH-sensitive and INH-resistant strains. This suggests a promising avenue for developing new antituberculosis agents based on the indole-pyridine hybrid structure (Velezheva et al., 2016).

Antimicrobial Evaluation

Another area of application is in the development of antimicrobial agents. Mahmoud et al. (2017) utilized a derivative of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide as a key intermediate for synthesizing novel compounds with potential antimicrobial activity. The synthesized compounds were evaluated and showed antimicrobial properties, indicating the versatility of this compound as a precursor in synthesizing antimicrobial agents (Mahmoud et al., 2017).

Antiallergic Agents

Furthermore, the compound's derivatives have been explored for their antiallergic properties. Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, searching for novel antiallergic compounds. Their research led to the identification of compounds significantly more potent than existing antiallergic drugs, indicating the potential of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide derivatives in antiallergic therapy (Menciu et al., 1999).

Cancer Treatment

Another significant application of this compound is in cancer treatment. Abdel-Magid (2017) disclosed novel 3-(indol-3-yl)pyridine derivatives, including derivatives of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide, as TDO2 inhibitors. These compounds may be useful for the treatment and prevention of cancer, highlighting the potential of this compound in developing new oncological therapies (Abdel-Magid, 2017).

Properties

IUPAC Name

2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWKRXSLZLXYER-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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